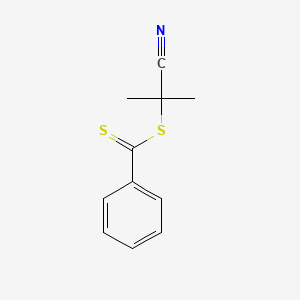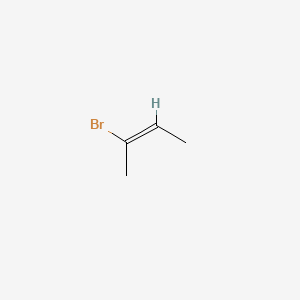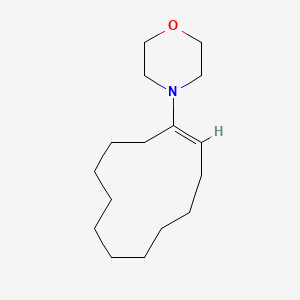
Tetrathiafulvalen-7,7,8,8-Tetracyanochinondimethansalz
Übersicht
Beschreibung
TTF-TCNQ is an organic metal-like charge transfer complex . It is included in the pores of the zeolite Y framework structure (NaY), each species individually and both together as charge-transfer complexes by absorption from the liquid phase .
Synthesis Analysis
TTF-TCNQ is synthesized with metallic conductivity . It has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics . A nanostructural TTF–TCNQ complex was prepared via a solution mixing route .Molecular Structure Analysis
The structures of TTF-TCNQ are optimized by using density functional theory (DFT) at the M062X/6-311 g (d) level .Physical And Chemical Properties Analysis
TTF-TCNQ is a particularly well-studied material as it was the first charge transfer complex that was synthesized with metallic conductivity . Since its creation, it has been widely studied for its physical and chemical properties and utilized in areas such as sensing, and organic electronics .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Tetrathiafulvalen-7,7,8,8-Tetracyanochinondimethansalz
Organische Solarzellen: Die Verbindung kann verwendet werden, um chemisch abgeschiedenes (CVD) Graphen zu funktionalisieren und so einen p-dotierten Nanoverbund zu bilden. Dieser Nanoverbund ist ein potenzieller Kandidat für die Verwendung als leitfähige Anode in organischen Solarzellen (OSCs), was deren Leistung und Effizienz verbessert .
Elektrochemische Sensoren: this compound kann mit Graphenoxid kombiniert werden, um elektrochemische Sensoren zu entwickeln. Diese Sensoren sind in der Lage, reduziertes Glutathion (GSH) zu detektieren, das in verschiedenen biochemischen Anwendungen von Bedeutung ist .
Hochleistungsbatterien: Die Verbindung kann mit Lithiumchlorid (LiCl) verknüpft werden, um eine Schicht auf Lithiumoxid (Li2O2) zu bilden, die bei der Herstellung von Hochleistungs-Li-O2-Batterien verwendet wird. Diese Anwendung ist entscheidend für die Weiterentwicklung von Energiespeichertechnologien .
Elektrochemische Anwendungen: Bio-basierte Kohlenstoffnanopunkte können mit dieser Verbindung oberflächenmodifiziert werden, was deren Verwendung in verschiedenen elektrochemischen Anwendungen möglicherweise verbessert .
Heterogene Katalyse: Die aus dieser Verbindung gewonnenen Ladungstransferkomplexe können in der heterogenen Katalyse eingesetzt werden, die für chemische Reaktionen in industriellen Prozessen unerlässlich ist .
Gassensorik: Derivate dieser Verbindung können in Gassensorikanwendungen eingesetzt werden, die für die Umweltüberwachung und die industrielle Sicherheit von entscheidender Bedeutung sind .
Entfernung von Schwermetallionen: Die Verbindung hat potenzielle Anwendungen bei der Entfernung von Schwermetallionen aus Wasser und trägt so zu Wasserreinigungstechnologien bei .
Feuchtesensorik: Aus dieser Verbindung entwickelte Materialien können in der Feuchtesensorik eingesetzt werden, die für verschiedene Klimasteuerungs- und Überwachungssysteme wichtig ist .
Jede dieser Anwendungen zeigt die Vielseitigkeit und das Potenzial von this compound in der wissenschaftlichen Forschung und in industriellen Anwendungen.
MilliporeSigma - 7,7,8,8-Tetracyanochinondimethan MilliporeSigma - Tetrathiafulvalen Chemistry Europe - Tetrathiafulvalen–7,7,8,8‐Tetracyanochinondimethan
Wirkmechanismus
Target of Action
Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt, also known as Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex, is an organic metal-like charge transfer complex . The primary targets of this compound are electron donor and acceptor systems . It is used in the fabrication of electrodes and has been used in sensor development for the qualitative analysis of lactate accumulation in ischemic myocardium patients .
Mode of Action
The mode of action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involves the transformation of intermolecular charge transfer (CT) property into the intramolecular CT property . This is achieved by creatively incorporating tetracyanoquinodimethane (TCNQ, acceptor) and tetrathiafulvalene (TTF, donor) alternately into a macrocyclic molecule .
Biochemical Pathways
The biochemical pathways affected by Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt involve the electron transfer reactions . The compound has been reported to have excellent intramolecular CT capability and multi-redox activity . Its absorption spectra are in the visible light range leading to good light responding properties .
Pharmacokinetics
It is known that the compound is solid in form and has a melting point of approximately 230 °c .
Result of Action
The result of the action of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt is the facilitation of electron transfer reactions . The compound has been found to be catalytically active in the model reaction of ferricyanide ion reduction by thiosulfate ions .
Action Environment
The action environment of Tetrathiafulvalene 7,7,8,8-tetracyanoquinodimethane salt can influence its action, efficacy, and stability. For instance, the compound has been found to be highly stable under catalytic conditions and can be recovered and reused without any loss in performance for at least 10 catalytic cycles . Furthermore, the compound’s electromagnetic response behavior has been systematically investigated , suggesting that its action can be influenced by electromagnetic fields.
Safety and Hazards
When handling TTF-TCNQ, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex plays a crucial role in biochemical reactions due to its ability to facilitate electron transfer. This complex interacts with various enzymes and proteins, acting as a catalyst in redox reactions. For instance, it has been shown to catalyze the reduction of ferricyanide ions by thiosulfate ions . The nature of these interactions involves the transfer of electrons from tetrathiafulvalene to 7,7,8,8-tetracyanoquinodimethane, which then participates in the redox reaction.
Cellular Effects
The effects of tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex on cellular processes are profound. This complex influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of various signaling molecules and transcription factors, leading to changes in gene expression . Additionally, the complex affects cellular metabolism by altering the redox state of cells, which can impact energy production and metabolic flux.
Molecular Mechanism
At the molecular level, tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex exerts its effects through charge transfer interactions. The complex forms a donor-acceptor system where tetrathiafulvalene donates electrons to 7,7,8,8-tetracyanoquinodimethane . This electron transfer can lead to the activation or inhibition of enzymes, depending on the specific biochemical context. The complex also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex change over time. The stability of the complex under catalytic conditions is noteworthy, as it can be recovered and reused without loss of performance for multiple cycles . The complex may degrade under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that the complex can have sustained effects on cellular function, particularly in redox reactions .
Dosage Effects in Animal Models
The effects of tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex vary with different dosages in animal models. At low doses, the complex can enhance cellular redox reactions and improve metabolic efficiency . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the benefits of the complex are maximized at optimal dosages, while adverse effects occur at higher concentrations .
Metabolic Pathways
Tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as oxidoreductases, which facilitate electron transfer processes . The complex can alter metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the complex, affecting its biochemical activity. The complex can be localized to specific cellular compartments, where it exerts its effects on redox reactions and other biochemical processes .
Subcellular Localization
The subcellular localization of tetrathiafulvalene-7,7,8,8-tetracyanoquinodimethane complex is critical for its function. It is often found in organelles involved in redox reactions, such as mitochondria and peroxisomes . The complex may be directed to these compartments through specific targeting signals or post-translational modifications. Its localization can enhance its activity and ensure efficient participation in biochemical processes .
Eigenschaften
IUPAC Name |
2-[4-(dicyanomethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile;2-(1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N4.C6H4S4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16;1-2-8-5(7-1)6-9-3-4-10-6/h1-4H;1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMVDHMELKBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C#N)C#N)C=CC1=C(C#N)C#N.C1=CSC(=C2SC=CS2)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431724 | |
| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40210-84-2 | |
| Record name | 2,2'-(Cyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile--2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrathiafulvalene - 7,7,8,8-Tetracyanoquinodimethane Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
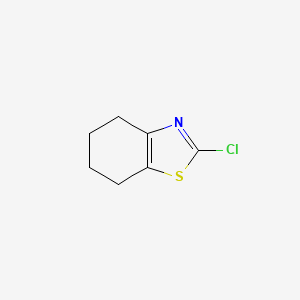

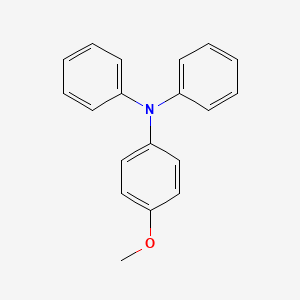


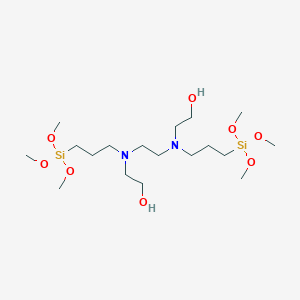

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
